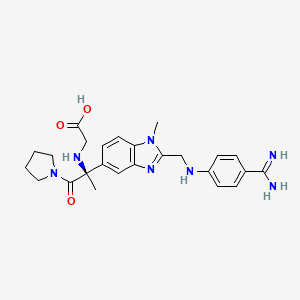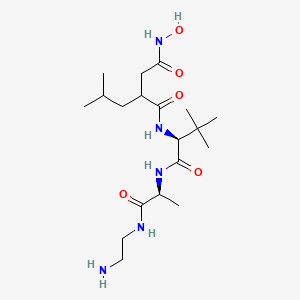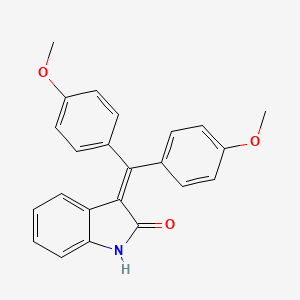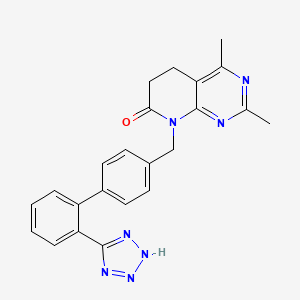
Alcohol de PGE1
Descripción general
Descripción
El Alcohol de Prostaglandina E1, también conocido como (11α,13E,15S)-1,11,15-Trihidroxiprost-13-en-9-ona, es un derivado de la Prostaglandina E1. Las prostaglandinas son un grupo de compuestos lipídicos fisiológicamente activos que tienen diversos efectos hormonales en los animales. El Alcohol de Prostaglandina E1 es conocido por sus propiedades vasodilatadoras y se utiliza en diversas aplicaciones médicas, incluido el tratamiento de la disfunción eréctil y el mantenimiento de la permeabilidad del conducto arterioso en neonatos .
Aplicaciones Científicas De Investigación
El Alcohol de Prostaglandina E1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como material de partida para la síntesis de otros derivados de prostaglandinas.
Biología: Estudiado por su papel en la señalización celular y la inflamación.
Medicina: Utilizado en el tratamiento de la disfunción eréctil y el mantenimiento de la permeabilidad del conducto arterioso en neonatos.
Industria: Empleado en la formulación de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos
Mecanismo De Acción
El Alcohol de Prostaglandina E1 ejerce sus efectos al aumentar la producción de monofosfato de adenosina cíclico (cAMP), lo que reduce la afluencia de calcio dentro de las células del músculo liso vascular. Esto conduce a la relajación del músculo liso y la vasodilatación. En el tratamiento de la disfunción eréctil, promueve la relajación del músculo liso en el cuerpo cavernoso, lo que lleva a un aumento del flujo sanguíneo y la erección .
Compuestos similares:
Prostaglandina E2: Otra prostaglandina con propiedades vasodilatadoras similares pero diferentes afinidades de receptores.
Prostaglandina F2α: Conocida por su papel en la inducción del trabajo de parto y el control de la hemorragia posparto.
Prostaglandina I2 (Prostaciclina): Principalmente involucrada en la inhibición de la agregación plaquetaria y la vasodilatación.
Singularidad: El Alcohol de Prostaglandina E1 es único debido a su patrón específico de hidroxilación y sus potentes efectos vasodilatadores, lo que lo hace particularmente útil en aplicaciones médicas donde se requiere una vasodilatación rápida .
Análisis Bioquímico
Biochemical Properties
Prostaglandin E1 alcohol can be much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Prostaglandin E1 alcohol has multiple effects on the peripheral vascular system, including increasing peripheral blood flow, modulating the fibrinolytic system, inhibiting platelet aggregation, vasodilation, cytoprotection, and angiogenesis . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Prostaglandin E1 alcohol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse physiological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin E1 alcohol change over time. The stability of Prostaglandin E1 alcohol in storage and in vivo is discounted . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Prostaglandin E1 alcohol vary with different dosages in animal models . High doses of Prostaglandin E1 alcohol can lead to toxic or adverse effects .
Metabolic Pathways
Prostaglandin E1 alcohol is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Prostaglandin E1 alcohol is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Prostaglandin E1 alcohol affects its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Alcohol de Prostaglandina E1 implica varios pasos, comenzando con el ácido dihomo-γ-linolénicoUn método implica disolver la Prostaglandina E1 en una solución de lactosa y alcohol terc-butílico, ajustar el pH con un tampón ácido orgánico, congelar la formulación y luego secarla para obtener un producto estable .
Métodos de producción industrial: La producción industrial del Alcohol de Prostaglandina E1 generalmente implica síntesis a gran escala utilizando métodos similares a los descritos anteriormente. Los parámetros clave que afectan la estabilidad del producto incluyen el nivel de diluyente de lactosa, el pH aparente, el contenido de humedad y el uso de co-solventes como el alcohol terc-butílico durante el procesamiento .
Análisis De Reacciones Químicas
Tipos de reacciones: El Alcohol de Prostaglandina E1 se somete a varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Reemplazo de grupos hidroxilo por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Condiciones que involucran catalizadores ácidos o básicos.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del Alcohol de Prostaglandina E1 con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .
Comparación Con Compuestos Similares
Prostaglandin E2: Another prostaglandin with similar vasodilatory properties but different receptor affinities.
Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.
Prostaglandin I2 (Prostacyclin): Primarily involved in inhibiting platelet aggregation and vasodilation.
Uniqueness: Prostaglandin E1 Alcohol is unique due to its specific hydroxylation pattern and its potent vasodilatory effects, making it particularly useful in medical applications where rapid vasodilation is required .
Propiedades
IUPAC Name |
(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-18,20-22,24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCOGHTKXUQKW-KOAZGICHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234163 | |
| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21562-57-2 | |
| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21562-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TR4161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021562572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of PGE1 alcohol and what downstream effects does its binding elicit?
A1: PGE1 alcohol primarily targets the E-prostanoid (EP) receptors, specifically exhibiting agonistic activity at EP2 and EP4 receptors [, , , , , ]. Binding to EP2/EP4 receptors activates downstream signaling pathways, primarily through the Gαs protein and subsequent stimulation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels [, , , , ]. This increase in cAMP can then modulate various cellular processes, including cell proliferation, apoptosis, cytokine production, and immune cell function, depending on the cell type and context.
Q2: How does the activity of PGE1 alcohol differ from that of the endogenous ligand PGE2?
A2: While both PGE1 alcohol and PGE2 can activate EP2 and EP4 receptors, PGE1 alcohol demonstrates a distinct functional selectivity profile. Research suggests that PGE2 is the most potent activator of Gαs signaling among a panel of tested EP4 ligands, including PGE1 alcohol []. This implies that PGE1 alcohol may elicit a qualitatively different downstream response compared to PGE2 despite activating the same receptor subtypes.
Q3: What evidence supports the role of EP4 in mediating the effects of PGE1 alcohol?
A3: Studies utilizing highly selective EP4 antagonists like L-161,982, as well as EP4 receptor knockdown experiments using RNA interference, have demonstrated the specific involvement of EP4 in mediating PGE1 alcohol's effects on ERK phosphorylation and cell proliferation in colon cancer cells [].
Q4: What is the role of the EP2 receptor in mediating PGE1 alcohol's effects?
A4: Research suggests that EP2 is involved in mediating the inhibitory effects of PGE1 alcohol on dendritic cell function. Specifically, PGE1 alcohol, alongside the selective EP2 agonist butaprost, inhibited major histocompatibility complex class II expression and enhanced interleukin-10 production in these cells [].
Q5: How does PGE1 alcohol influence the development of allergic airway inflammation?
A5: Studies suggest that PGE1 alcohol can suppress allergic airway inflammation by inhibiting the activation of group 2 innate lymphoid cells (ILC2s) []. This inhibitory effect is mediated through the EP4 receptor and involves the suppression of GATA3 and ST2 expression, crucial factors for ILC2 activation [].
Q6: How does PGE1 alcohol affect the progression of cancer?
A6: The role of PGE1 alcohol in cancer progression appears to be complex and context-dependent. While some studies indicate its potential to promote cancer cell proliferation via EP4 activation [], others suggest that it might inhibit fibrotic responses induced by TGF-β1 in lung cancer cells, potentially hindering certain aspects of cancer progression [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


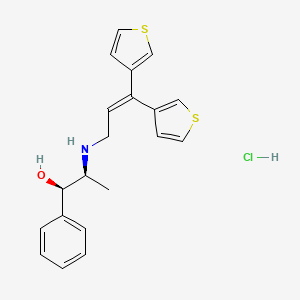
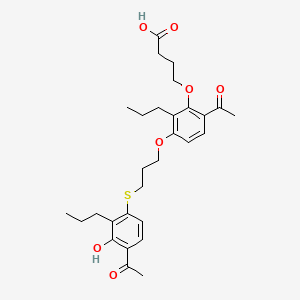
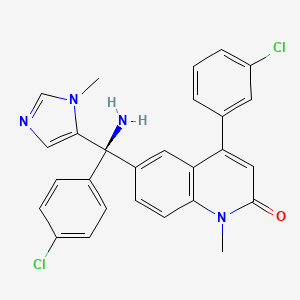
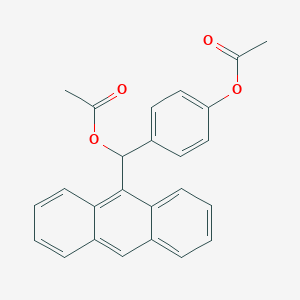
![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)
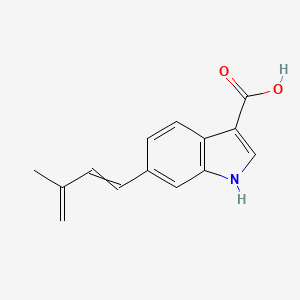
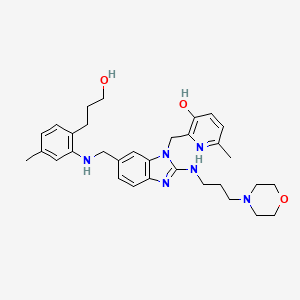
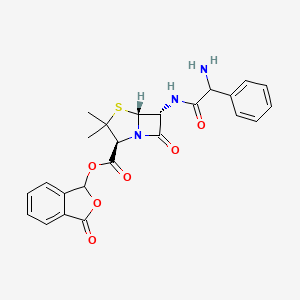
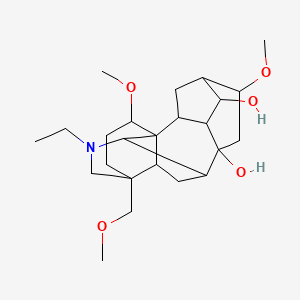
![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)
